molecular formula C24H29NO B156649 D4-アビラテロン CAS No. 154229-21-7

D4-アビラテロン

カタログ番号: B156649
CAS番号: 154229-21-7
分子量: 347.5 g/mol
InChIキー: GYJZZAJJENTSTP-NHFPKVKZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Clinical Trials

Numerous studies have documented the efficacy of D4-abiraterone in clinical settings:

  • Phase III Trials : A pivotal trial demonstrated that abiraterone acetate (the prodrug form) significantly prolonged overall survival in mCRPC patients compared to placebo, with a median survival increase from 10.9 months to 14.8 months when combined with prednisone .
  • Dose Escalation Studies : Research indicated that increasing doses of abiraterone led to a corresponding rise in D4-abiraterone levels, suggesting a potential dose-dependent efficacy relationship . For instance, escalating doses from 1,000 mg to 2,000 mg resulted in D4-abiraterone levels increasing from 1.48 ng/mL to 4.0 ng/mL .

Pharmacokinetics

Pharmacokinetic studies have shown that D4-abiraterone maintains therapeutic levels despite lower systemic exposure to its parent compound, abiraterone. This phenomenon underscores the importance of understanding the drug's metabolism and its active metabolites in optimizing treatment regimens .

Case Study 1: Long-Term Response

A patient diagnosed with advanced prostate cancer experienced a significant reduction in PSA levels from 47 ng/mL at diagnosis to less than 0.1 ng/mL after three months on abiraterone therapy. This case exemplifies the long-term benefits of D4-abiraterone in controlling disease progression and improving quality of life .

Case Study 2: Treatment Resistance

In another instance involving a cohort of patients with mCRPC who had previously undergone chemotherapy, D4-abiraterone was associated with notable PSA declines (>50%) in over half of the participants. This highlights its potential effectiveness even in cases where traditional therapies had failed .

Comparative Data Table

Study/Trial NamePatient PopulationTreatment RegimenMedian Overall SurvivalNotable Findings
COU-AA-301mCRPC post-docetaxelAbiraterone + Prednisone vs Placebo14.8 months vs 10.9 monthsSignificant PSA reduction
LATITUDE TrialNewly diagnosed mHSPCAbiraterone + ADTImproved survival ratesEnhanced radiographic progression-free survival
STAMPEDE TrialHigh-risk localized prostate cancerAbiraterone + ADTIncreased survivalEstablished role in early intervention

作用機序

CB-7627は、CYP17A1(17α-ヒドロキシラーゼ/17,20-リアーゼ)、3β-ヒドロキシステロイドデヒドロゲナーゼ、および5α-レダクターゼなどのステロイド生成に関与する重要な酵素を阻害することで効果を発揮します . また、アンドロゲン受容体の競合的アンタゴニストとしても作用し、その効力はエンザルタミドに匹敵します . これらの酵素と受容体の阻害は、アンドロゲンの産生を阻害し、それによって前立腺がん細胞の増殖と増殖を抑制します .

類似の化合物との比較

類似の化合物:

    アビラテロン: CB-7627の母体化合物であり、前立腺がんの治療に使用されます。

    エンザルタミド: 前立腺がんの治療に使用される別のアンドロゲン受容体アンタゴニスト。

    ケトコナゾール: ステロイド生成を阻害する抗真菌薬。

CB-7627の独自性: CB-7627は、ステロイド生成阻害剤とアンドロゲン受容体アンタゴニストの両方としての二重の役割を持つことで独自性を発揮します。 CYP17A1を阻害する強力な能力とアンドロゲン受容体の競合的アンタゴニストとして作用する能力は、前立腺がんの治療において貴重な化合物となっています .

生化学分析

Biochemical Properties

D4-Abiraterone interferes with androgen synthesis by blocking the CYP17A1-expressed enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) . The inhibition of 17α-hydroxylase suppresses the hydroxylation of pregnenolone and progesterone at C17 . This blockage limits the subsequent conversion of the hydroxylated metabolites to dehydroepiandrosterone and androstenedione, respectively, resulting in decreased tumor testosterone and dihydrotestosterone levels .

Cellular Effects

D4-Abiraterone has been shown to have a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . Specifically, D4-Abiraterone has been found to inhibit several enzymes involved in the androgen synthesis pathway, including 3β-hydroxysteroid dehydrogenase itself, CYP17A1, and steroid 5α-reductase .

Molecular Mechanism

D4-Abiraterone exerts its effects at the molecular level through a variety of mechanisms. It binds to the androgen receptor (AR) and other enzymes involved in the steroidogenic pathway . Notably, a competition assay demonstrated that the affinity of D4-Abiraterone to the AR is comparable to that of enzalutamide . D4-Abiraterone blocks CYP17A1 as well as its parental drug abiraterone, but also inhibits additional enzymes required for dihydrotestosterone synthesis .

Temporal Effects in Laboratory Settings

It is known that D4-Abiraterone has a wider range of inhibitory activity and might be more clinically effective in the treatment of patients with prostate cancer than abiraterone itself .

Dosage Effects in Animal Models

The effects of D4-Abiraterone vary with different dosages in animal models

Metabolic Pathways

D4-Abiraterone is involved in the androgen synthesis pathway . It interacts with enzymes such as 3β-hydroxysteroid dehydrogenase, CYP17A1, and steroid 5α-reductase .

化学反応の分析

反応の種類: CB-7627は、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬および条件:

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用することができます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に用いられます。

    置換: 適切な条件下で、さまざまな求核剤を使用して置換反応を実現することができます。

生成される主な生成物:

    酸化: 酸化された代謝産物の生成。

    還元: 3-ケト-5α-アビラテロンの生成。

    置換: CB-7627の置換誘導体の生成。

科学研究への応用

CB-7627には、以下を含むいくつかの科学研究への応用があります。

類似化合物との比較

    Abiraterone: The parent compound of CB-7627, used in the treatment of prostate cancer.

    Enzalutamide: Another androgen receptor antagonist used in prostate cancer treatment.

    Ketoconazole: An antifungal agent that also inhibits steroidogenesis.

Uniqueness of CB-7627: CB-7627 is unique due to its dual role as a steroidogenesis inhibitor and androgen receptor antagonist. Its potency in inhibiting CYP17A1 and its ability to act as a competitive antagonist of the androgen receptor make it a valuable compound in the treatment of prostate cancer .

生物活性

D4-abiraterone (D4A) is a metabolite of abiraterone acetate, a well-established treatment for metastatic castration-resistant prostate cancer (mCRPC). This article delves into the biological activity of D4A, highlighting its mechanisms of action, comparative efficacy with abiraterone, and clinical implications based on recent research findings.

D4A exhibits a multifaceted mechanism of action that enhances its therapeutic potential against prostate cancer:

  • Inhibition of Steroidogenic Enzymes : D4A inhibits key enzymes involved in androgen synthesis, including:
    • CYP17A1 : Essential for the production of androgens.
    • 3β-Hydroxysteroid Dehydrogenase (3βHSD) : Involved in converting dehydroepiandrosterone (DHEA) to androstenedione.
    • 5α-Reductase (SRD5A) : Converts testosterone to dihydrotestosterone (DHT), a potent androgen .
  • Androgen Receptor Antagonism : D4A acts as a competitive antagonist of the androgen receptor (AR), similar to enzalutamide, which is significant given the role of AR signaling in prostate cancer progression .
  • Enhanced Potency : Research indicates that D4A is approximately ten times more potent than abiraterone in inhibiting 3βHSD activity, suggesting that D4A may provide superior antitumor effects .

Comparative Efficacy

Recent studies have demonstrated that D4A not only surpasses abiraterone in potency but also shows improved efficacy in preclinical models:

  • Xenograft Studies : In xenograft models, D4A exhibited more potent antitumor activity compared to abiraterone, indicating its potential as a more effective therapeutic agent .
  • Clinical Observations : D4A has been detected in the serum of patients undergoing treatment with abiraterone acetate, reinforcing the hypothesis that conversion to D4A contributes to the clinical efficacy observed with abiraterone therapy .

Case Studies and Clinical Trials

Several clinical trials and studies have evaluated the impact of D4A on patient outcomes:

  • Phase II Trials : In trials involving patients with mCRPC, those treated with abiraterone showed significant declines in prostate-specific antigen (PSA) levels. The conversion to D4A may enhance this effect, leading to improved progression-free survival rates .
  • Adverse Events : Comparative studies have also noted that while both abiraterone and enzalutamide are associated with adverse events leading to treatment discontinuation, the rates are relatively comparable, suggesting that both agents are tolerable but may differ in their side effect profiles depending on individual patient responses .

Summary of Research Findings

The following table summarizes key findings from recent studies regarding the biological activity and clinical implications of D4-abiraterone:

Study/TrialKey Findings
D4A inhibits CYP17A1, 3βHSD, and SRD5A; more potent than abiraterone in blocking androgen synthesis.
Significant PSA declines observed in mCRPC patients treated with abiraterone; potential enhancement by D4A.
Detection of D4A in patient sera suggests conversion from abiraterone contributes to therapeutic efficacy.
Preclinical models show superior antitumor activity of D4A compared to abiraterone.

特性

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13-15,19,21-22H,5-6,8-12H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJZZAJJENTSTP-NHFPKVKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934961
Record name delta4-Abiraterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154229-21-7
Record name 17-(3-Pyridinyl)androsta-4,16-dien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154229-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-(3-Pyridyl)androsta-5,16-dien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta4-Abiraterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.4-ABIRATERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L6XS2R7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D4-abiraterone
Reactant of Route 2
D4-abiraterone
Reactant of Route 3
D4-abiraterone
Reactant of Route 4
D4-abiraterone
Reactant of Route 5
D4-abiraterone
Reactant of Route 6
Reactant of Route 6
D4-abiraterone
Customer
Q & A

Q1: What is the relationship between D4-abiraterone and abiraterone acetate in the context of treating metastatic castration-resistant prostate cancer (mCRPC)?

A1: Abiraterone acetate (ABI), a steroidal CYP17A1 inhibitor, is a medication used to treat mCRPC. It gets converted into D4-abiraterone (D4-ABI) by the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B) within the body []. While both compounds exhibit anti-tumor activity, their individual contributions to the overall clinical efficacy of abiraterone acetate treatment are still being investigated.

Q2: How does the concentration of D4-abiraterone in the blood relate to the effectiveness and prognosis of abiraterone acetate treatment?

A2: Research suggests that a higher concentration of D4-abiraterone in the blood might actually be associated with a poorer prognosis in patients undergoing abiraterone acetate treatment for mCRPC. This observation is counterintuitive, as D4-abiraterone itself has shown anti-cancer activity in preclinical studies []. The poorer prognosis might be linked to increased activity of the HSD3B enzyme, which could be driving castration resistance by boosting the production of dihydrotestosterone (DHT) from non-gonadal sources [].

Q3: Are there specific analytical challenges associated with measuring abiraterone levels for research and clinical purposes?

A3: Yes, accurately measuring abiraterone concentrations presents some specific analytical challenges. Abiraterone acetate is rapidly metabolized into the active abiraterone in the body, making the development of a sensitive and reliable analytical method essential []. Liquid chromatography tandem mass spectrometry (LC-MS/MS) methods are commonly employed for this purpose. One challenge is abiraterone's stability, requiring careful sample handling and storage conditions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。